molecular formula C4HBr2IS B14776289 3,4-Dibromo-2-iodothiophene

3,4-Dibromo-2-iodothiophene

Cat. No.: B14776289
M. Wt: 367.83 g/mol
InChI Key: CWGLUYPBICIKPQ-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-iodothiophene is a polyhalogenated thiophene derivative Thiophene is a five-membered heterocyclic compound containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2-iodothiophene typically involves the halogenation of thiophene derivatives. One common method is the halogen dance reaction, where halogen atoms migrate within the thiophene ring under the influence of a strong base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) . Another method involves the simultaneous introduction of bromine and iodine atoms using reagents like N-iodosuccinimide or molecular iodine in the presence of catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-2-iodothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like n-butyllithium or Grignard reagents in solvents like tetrahydrofuran (THF) at low temperatures.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) at elevated temperatures.

Major Products:

    Substitution Reactions: Formation of various substituted thiophene derivatives.

    Cross-Coupling Reactions: Formation of biaryl compounds and other complex organic molecules.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2-iodothiophene depends on its application. In organic electronics, its conjugated structure allows for efficient charge transport, making it suitable for use in semiconductors and optoelectronic devices. In biological systems, the presence of halogen atoms can enhance the compound’s ability to interact with biological targets, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • 3,4-Dibromo-2-chlorothiophene
  • 3,4-Dibromo-2-fluorothiophene
  • 3,4-Dibromo-2-methylthiophene

Comparison: 3,4-Dibromo-2-iodothiophene is unique due to the presence of both bromine and iodine atoms, which impart distinct electronic and steric properties. Compared to its analogs, the iodine atom in this compound can participate in specific interactions, such as halogen bonding, which can influence its reactivity and applications .

Properties

Molecular Formula

C4HBr2IS

Molecular Weight

367.83 g/mol

IUPAC Name

3,4-dibromo-2-iodothiophene

InChI

InChI=1S/C4HBr2IS/c5-2-1-8-4(7)3(2)6/h1H

InChI Key

CWGLUYPBICIKPQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(S1)I)Br)Br

Origin of Product

United States

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